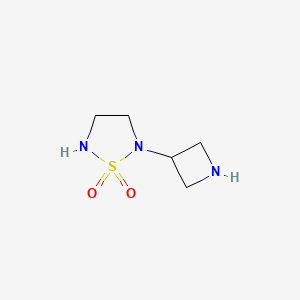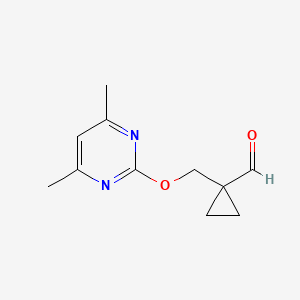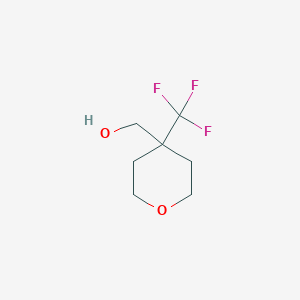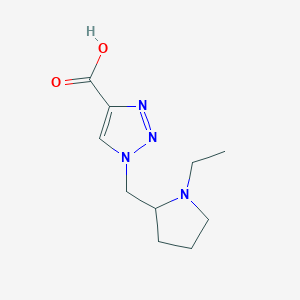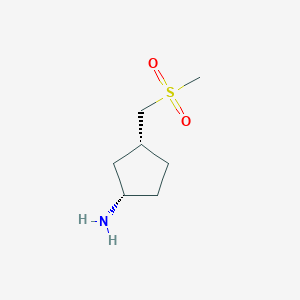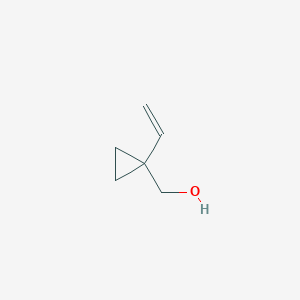
(1-Vinylcyclopropyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of methanol, which is a similar compound, has been extensively studied. It can be produced from either CO or CO2, with the reverse water–gas shift reaction (rWGSR) also occurring . The process involves electrolysis technologies and catalyst developments .Molecular Structure Analysis
The molecular structure of methanol, a similar compound, is CH3OH . Methanol is counted as a primary alcohol even though there are no alkyl groups attached to the -OH carbon atom .Chemical Reactions Analysis
Methanol can be produced via CO2 hydrogenation, a competitive process that requires optimal operating conditions for minimum production cost . The process involves a response surface methodology (RSM) in optimization .Physical And Chemical Properties Analysis
The vapor density and equilibrium of methanol, a similar compound, show marked differences. Gasoline vapor is heavier than air, while methanol vapor is near neutral in buoyancy . Gasoline has an equilibrium true vapor pressure (TVP) two to three times greater than that of methanol .Scientific Research Applications
Photochemistry and Electron Transfer
The study by Herbertz and Roth (1998) explores the electron-transfer photochemistry of vinylcyclopropane, which relates to (1-Vinylcyclopropyl)methanol. They found that this compound can generate ring-opened products through nucleophilic attack, highlighting its potential in photochemical reactions and electron transfer processes. This research provides insights into the regioselective but not regiospecific nature of such reactions, crucial for understanding the reactivity of similar compounds (Herbertz & Roth, 1998).
Catalysis and Reduction Reactions
Smith and Maitlis (1985) discuss the role of methanol, a related compound, in hydrogen donation for the reduction of ketones to alcohols. This research is relevant for understanding how this compound could be used in catalytic processes, especially those involving transition metal complexes like ruthenium and rhodium (Smith & Maitlis, 1985).
Impact on Lipid Dynamics
Nguyen et al. (2019) studied the effects of methanol on lipid dynamics, which is pertinent to understanding how this compound might interact with biological membranes. Their findings indicate significant influence on lipid transfer and flip-flop kinetics, suggesting potential applications in biomembrane and proteolipid studies (Nguyen et al., 2019).
Synthesis of Novel Compounds
Reddy et al. (2015) explored the use of vinylcyclopropyl carbinols in the synthesis of new chemical compounds. Their study on the synthesis of oxabicycles through a sequential Prins/Wagner/Ritter process demonstrates the potential of this compound in creating novel organic structures (Reddy et al., 2015).
Enantioselective Reactions
Lu et al. (2008) researched the use of organocatalysts for enantioselective reactions, which could be relevant for the application of this compound in creating optically pure compounds. Their work on the direct vinylogous Michael addition reaction highlights the potential for asymmetric synthesis (Lu et al., 2008).
Methanol as Hydrogen Source
Aboo et al. (2019) discussed using methanol as a hydrogen source for chemoselective transfer hydrogenation, which is relevant for understanding the potential applications of this compound in similar reactions. Their study emphasizes the practicality and safety of using methanol in reduction processes (Aboo et al., 2019).
Biochemical Applications
Tuyishime et al. (2018) and Chen et al. (2018) both explored the use of methanol in biochemical applications, particularly in bioproduction and biotechnological processes. These studies demonstrate the versatility of methanol-related compounds like this compound in microbial growth and chemical production, suggesting potential applications in synthetic biology and industrial biotechnology (Tuyishime et al., 2018); (Chen et al., 2018).
Electrocatalysis
Ghouri et al. (2015) demonstrated the use of methanol in electrocatalysis, specifically for methanol oxidation in fuel cells. Their study on Co/CeO2-decorated carbon nanofibers reveals the potential of methanol-based compounds in energy conversion applications (Ghouri et al., 2015).
Mechanism of Action
Target of Action
The primary target of (1-Vinylcyclopropyl)methanol is the synthesis of alkylidenecyclopropanes . Alkylidenecyclopropanes are versatile three-carbon synthons that are used in a variety of metal-catalyzed cycloaddition reactions .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. It provides the corresponding (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides under certain conditions . This is achieved through a sequential Prins/Wagner/Ritter process .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is distinct from native cyclic methanol utilization pathways, such as the ribulose monophosphate cycle. The linear pathway requires no formaldehyde acceptor and only consists of two enzymatic reactions: oxidation of methanol into formaldehyde by methanol dehydrogenase and carboligation of formaldehyde into dihydroxyacetone by formolase .
Result of Action
The result of the action of this compound is the production of (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides . This is the first report on the synthesis of oxabicycles through a sequential Prins/Wagner/Ritter process . The cyclobutane ring, a product of this process, is a structural motif in many natural and biologically active molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the synthesis of this compound and its subsequent reactions often require specific conditions, such as certain temperatures or the presence of other chemical agents .
Future Directions
The conversion of methane and CO2 to methanol has been extensively studied and is seen as a promising step towards a sustainable, clean-energy future . The use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol represents a recent advancement in this field .
Biochemical Analysis
Biochemical Properties
(1-Vinylcyclopropyl)methanol plays a significant role in biochemical reactions due to its reactive vinyl and hydroxyl groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidation reactions catalyzed by alcohol dehydrogenases, converting it into corresponding aldehydes or ketones. Additionally, this compound can participate in esterification reactions with fatty acids, facilitated by esterases, forming esters that are crucial in lipid metabolism . These interactions highlight the compound’s versatility in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s redox state . It also impacts cellular metabolism by serving as a substrate for metabolic enzymes, influencing the flux of metabolites through various pathways. These effects underscore the compound’s potential in regulating cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can act as a competitive inhibitor for alcohol dehydrogenases, preventing the oxidation of other alcohol substrates . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These molecular interactions are crucial for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for its application in biochemical studies. Over time, the compound may undergo oxidation or polymerization, leading to changes in its chemical properties . Long-term studies have shown that this compound can affect cellular function by altering the expression of stress response genes and proteins. These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, this compound can be toxic, leading to adverse effects such as liver damage and neurotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH . These metabolic interactions highlight the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its role in cellular processes.
Properties
IUPAC Name |
(1-ethenylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h2,7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSBJCBSBDRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


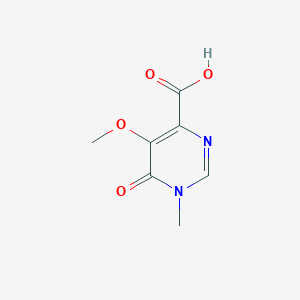
![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)


![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
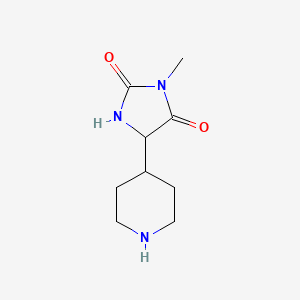
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
